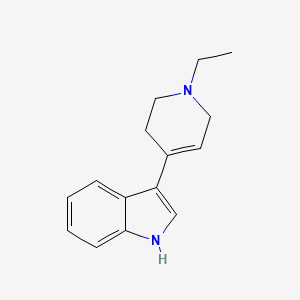

![molecular formula C7H12N2OS B2535352 Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]- CAS No. 871809-53-9](/img/structure/B2535352.png)

Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

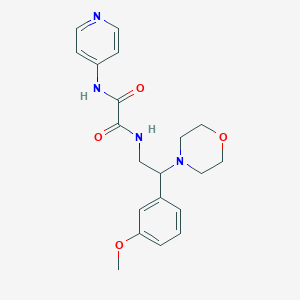

“Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-” is a chemical compound with the empirical formula C6H10N2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives, including “Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-”, has been reported in the literature . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1H-imidazol-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Physical And Chemical Properties Analysis

“Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-” is a solid . Its melting point is 68.5 °C and its boiling point is between 85-105 °C under a pressure of 0.2 Torr .Applications De Recherche Scientifique

Bioethanol Production and Hydrogen Generation

- Bioethanol as a Renewable Energy Carrier : Research has demonstrated the promise of reforming bio-ethanol for hydrogen production, highlighting the crucial role of catalysts like Rh and Ni in enhancing hydrogen generation through ethanol reforming. This process not only offers a renewable method for hydrogen production but also emphasizes the importance of selecting proper support for catalysts to improve activity and long-term stability (Ni, Leung, & Leung, 2007).

Ethanol's Environmental Impact

- Impact on Groundwater : Ethanol's inclusion in gasoline has raised concerns regarding groundwater contamination. Studies focusing on gasohol (a mixture of gasoline and ethanol) spills have provided insights into ethanol's effects on the transport and fate of BTEX compounds in groundwater. Ethanol may increase the aqueous concentration of these compounds and inhibit their biodegradation, suggesting a complex interaction between ethanol and environmental safety (Powers et al., 2001).

Ethanol and the Human Body

Alcohol Metabolism : Ethanol's metabolism has been extensively studied, with a focus on its effects on the human body, including its impact on the microsomal ethanol-oxidizing system (MEOS). This research sheds light on the physiological role of MEOS in gluconeogenesis, fatty acid metabolism, and the detoxification of xenobiotics, including ethanol. Chronic ethanol consumption leads to an increase in MEOS activity and associated cytochromes P-450, particularly CYP2E1, highlighting the system's role in ethanol tolerance and susceptibility to liver damage (Lieber, 1999).

Ethanol's Effect on DNA Methylation : Ethanol treatment in models of central nervous system development has been shown to cause changes in DNA methylation, indicating a long-lasting, epigenetic change in the genome's response to developmental stimuli. This suggests that ethanol's impact on DNA methylation could lead to developmental or behavioral deficits, offering a pathway to potentially reverse these effects (Oni & Hart, 2016).

Ethanol and Chemical Reactions

- Ethanol in Chemical Reactions : The role of ethanol in affecting ionotropic receptor desensitization has been studied, showing how ethanol modulates receptor desensitization in various receptors like GABA-A and NMDA. This modulation is significant in understanding ethanol's pharmacological actions and its effects on the body, contributing to molecular and possibly behavioral tolerance to ethanol (Dopico & Lovinger, 2009).

Safety and Hazards

Orientations Futures

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole derivatives, including “Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-”, makes them promising candidates for the development of novel therapeutic agents .

Mécanisme D'action

Target of Action

The compound “2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol” is an imidazole derivative. Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of biological activities . The specific interaction of this compound with its targets and the resulting changes would depend on the specific biological target and the context of the interaction.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of “2-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}ethan-1-ol” would depend on its specific biological targets and the context of the interaction. Given the broad range of biological activities associated with imidazole derivatives, the effects of this compound could be diverse and context-dependent .

Propriétés

IUPAC Name |

2-[(1-methylimidazol-2-yl)methylsulfanyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS/c1-9-3-2-8-7(9)6-11-5-4-10/h2-3,10H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXVMBFSZXTNAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CSCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate](/img/structure/B2535269.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2535273.png)

![3-[(Dimethylamino)methylene]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B2535275.png)

![1-{[4-(2-fluorobenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2535280.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2535282.png)